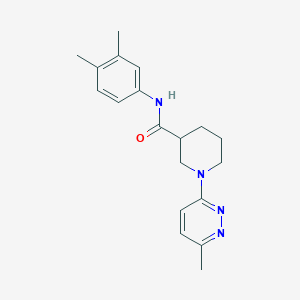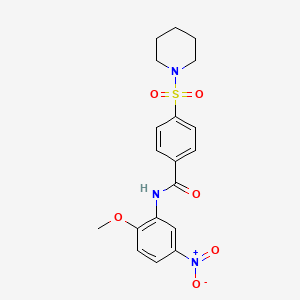
N-(pentan-3-yl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Pentan-3-yl)hydroxylamine is a chemical compound that is part of a broader class of hydroxylamines, which are characterized by the presence of an N-OH group. Hydroxylamines are known for their diverse reactivity and are used in various chemical transformations. The compound is not directly studied in the provided papers, but insights can be drawn from related research on hydroxylamine derivatives and their reactions.
Synthesis Analysis
The synthesis of hydroxylamine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-(N-Methyl-N-pentylamino)-propanoic acid hydrochloride, a related compound, was achieved through successive reactions starting with methylamine, followed by reactions with 4-toluene sulfonyl chloride, pentane bromide, and deprotection, and finally reaction with methyl acrylate and hydrolysis . This process highlights the multi-step nature of synthesizing compounds that contain both amino and hydroxylamine functionalities.
Molecular Structure Analysis
The molecular structure of hydroxylamine derivatives is crucial for their reactivity and physical properties. For example, the structure of ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate, a compound formed from the reaction of hydroxylamine hydrochloride with a cyclohexanecarboxylate derivative, was confirmed using NMR and X-ray techniques . These techniques are essential for understanding the conformation and electronic distribution in hydroxylamine derivatives, which in turn influence their chemical behavior.
Chemical Reactions Analysis
Hydroxylamine derivatives participate in a variety of chemical reactions. The reaction of N,O-bis(trimethylsilyl)hydroxylamine with potassium hydride in pentane, for example, resulted in deprotonation followed by N-O bond cleavage and a 1,2-silylshift, demonstrating the potential for complex transformations involving the N-O bond . Additionally, the reaction of hydroxylamine hydrochloride with ethyl 3-aroyl-1-cyano-4-hydroxy-2,4,6-triarylcyclohexanecarboxylate led to tandem ring opening and oximation, showcasing the versatility of hydroxylamine in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structure. For example, the identification of 5-hydroxy-3-mercapto-2-pentanone in the Maillard reaction of thiamine, cysteine, and xylose, and its characterization by MS and NMR, provides insights into the stability and reactivity of hydroxylamine-related compounds under thermal conditions . The formation of cyclization products from reactions of N-(quinazolin-4-yl)amidines and their amide oximes with hydroxylamine hydrochloride further illustrates the chemical diversity of these compounds and their potential to form heterocyclic structures with biological activity .
科学的研究の応用
N–O Bond Cleavage and Synthesis Applications
- The study by Venugopal et al. (2008) discusses the reaction of N,O-bis(trimethylsilyl)hydroxylamine with potassium hydride in pentane, leading to N-O bond cleavage and showcasing its potential in synthesis applications. This work highlights the chemical reactivity of hydroxylamine derivatives and their use in generating complex inorganic compounds, which could be essential in material science and catalysis (Venugopal, Willner, & Mitzel, 2008).
Atmospheric Chemistry and Environmental Science
- Research by Aschmann, Arey, and Atkinson (2003) and Reisen et al. (2005) explores the kinetics and products of gas-phase reactions involving hydroxyl radicals with hydrocarbons, including the production of hydroxycarbonyls. These studies are crucial for understanding atmospheric chemistry, pollutant formation, and the environmental impact of organic compounds (Aschmann, Arey, & Atkinson, 2003); (Reisen, Aschmann, Atkinson, & Arey, 2005).
Post-synthetic Modification and Material Properties
- Abdelhameed et al. (2013) describe the post-synthetic covalent modification of a metal-organic framework with hydroxylamine derivatives, demonstrating the application of these chemicals in designing near-infrared light-emitting materials. This research contributes to the development of new materials for optical and electronic devices (Abdelhameed, Carlos, Silva, & Rocha, 2013).
Hydroxylamines in Organic Synthesis
- The synthesis and handling of N,O-Bis(trimethylsilyl)hydroxylamine, as discussed by Johnson and Hoffman (2001), provide a foundational understanding of hydroxylamine derivatives' roles in organic synthesis, especially in forming isocyanates, hydroxamic acids, and oximes. This work underlines the versatility of hydroxylamines in synthetic organic chemistry (Johnson & Hoffman, 2001).
Energy Storage and N-Doping
- Chang et al. (2013) demonstrate the use of hydroxylamine as a reductant in preparing N-doped graphene hydrogels for high-performance energy storage, illustrating hydroxylamine derivatives' utility in materials science and engineering. This research shows the potential of hydroxylamine derivatives in enhancing the electrical properties of graphene-based materials for energy storage applications (Chang, Han, Yuan, Fu, Liu, & Li, 2013).
Safety and Hazards
特性
IUPAC Name |
N-pentan-3-ylhydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(4-2)6-7/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEFQYHCCMKEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527939.png)
![Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2527940.png)
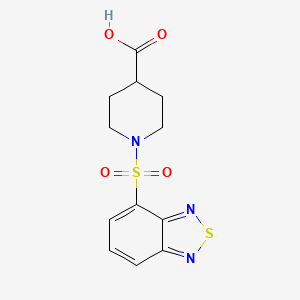
![2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2527949.png)
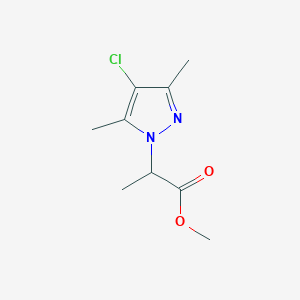
![4,4,4-Trifluoro-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2527951.png)

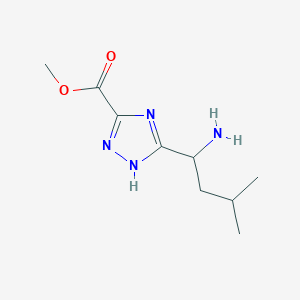
![N-(cyanomethyl)-2-[(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2527956.png)
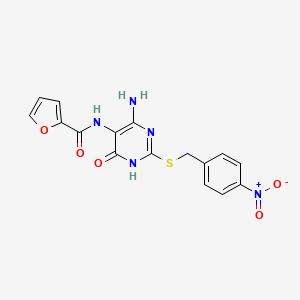
![5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527958.png)

